5H-quinolino[8,7-c][1,2]benzothiazine 6,6-dioxide
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Overview
Description
5H-quinolino[8,7-c][1,2]benzothiazine 6,6-dioxide is a benzothiazine.
Scientific Research Applications
Synthetic Methodologies and Derivatives
- A general synthesis method for benzothiazine derivatives, including 5H-quinolino[8,7-c][1,2]benzothiazine 6,6-dioxide, has been developed, utilizing ring-closing metathesis to yield these heterocycles (Minville et al., 2008).
- Novel derivatives of benzothiazine, such as N′-(substituted-2-chloroquinolin-3-yl)methylidene-4-hydroxy-2H-1,2-benzothiazine-3-carbohydrazides 1,1-dioxides, have been synthesized and evaluated for their antioxidant and antimicrobial properties (Ahmad et al., 2012).
Antimicrobial and Antifungal Activities
- Synthesis of 1-ethyl-1H-2,1-benzothiazine 2,2-dioxide derivatives using cycloalkanecarbaldehydes has shown promising results in antibacterial and antifungal activities (Lega et al., 2017).
- Various benzo-, naphtho-, and quinolino-1,4-thiazine and 1,5-thiazepine derivatives have been synthesized and tested for antimicrobial activity, demonstrating antifungal potential (Ambrogi et al., 1990).
Anticancer Properties and Biological Activity
- New quinolone derivatives linked to benzothiazole or benzoxazole moieties have shown high to moderate activity as anticancer and antioxidant agents (Abdelgawad et al., 2016).
- A series of 5-alkyl-12(H)-quino[3,4-b][1,4]benzothiazinium salts have been synthesized and evaluated for their antiproliferative activity against cancer cell lines (Zięba et al., 2010).
- Synthesis of potential biologically active 1,2-benzothiazin-3-yl-quinazolin-4(3H)-ones has been performed, with some compounds showing marked antibacterial activity against Bacillus subtilis (Zia-ur-Rehman et al., 2006).
Drug Delivery Systems and Photochemical Applications
- The liposomal delivery system for quinoxalino benzothiazine derivatives has been studied, highlighting the influence of surrounding pH on drug release characteristics (Pentak et al., 2022).
- Studies on quinoxalinobenzothiazine/iodonium salt systems as visible photoinitiators for hybrid polymerization have been conducted, showing efficiency in initiating polymerization processes (Podsiadły et al., 2013).
properties
Product Name |
5H-quinolino[8,7-c][1,2]benzothiazine 6,6-dioxide |
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Molecular Formula |
C15H10N2O2S |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
5H-quinolino[8,7-c][1,2]benzothiazine 6,6-dioxide |
InChI |
InChI=1S/C15H10N2O2S/c18-20(19)13-6-2-1-5-11(13)12-8-7-10-4-3-9-16-14(10)15(12)17-20/h1-9,17H |
InChI Key |
CYSOFAOLQAYKGU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C4=C(C=CC=N4)C=C3)NS2(=O)=O |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C4=C(C=CC=N4)C=C3)NS2(=O)=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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